molecular formula C14H14ClN3O2 B1433070 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine CAS No. 1707367-51-8

2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine

Cat. No. B1433070
M. Wt: 291.73 g/mol
InChI Key: ZSUGQNBRLIOEKB-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine (hereafter referred to as “2-Cl-Pyrimidin-4-amine”) is a synthetic compound that has been used in a variety of scientific research applications. It has several unique properties that have enabled its use in a range of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Properties

Chemical synthesis and structural characterization form the backbone of research applications for novel compounds. For instance, research into the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has revealed insights into the reaction mechanisms and potential intermediates, providing a foundation for the development of new chemical entities with potential pharmacological activities (Issac & Tierney, 1996). Similarly, the synthesis of pyranopyrimidine derivatives has been explored due to their broad synthetic applications and bioavailability, highlighting the importance of hybrid catalysts in the development of pharmaceutical lead molecules (Parmar, Vala, & Patel, 2023).

Pharmacological Applications

Pharmacological research is a primary application area for novel chemical compounds. The pharmacological review of chrysin, a flavonoid with a wide range of properties including hepatoprotective and nephroprotective activities, demonstrates the potential of chemical compounds to serve as templates for the development of new therapeutics (Pingili et al., 2019). Furthermore, studies on heterocyclic aromatic amines (HAAs) in food processing highlight the significance of chemical compounds in understanding dietary risks and developing strategies for hazard control and mitigation (Chen et al., 2020).

Toxicological and Safety Assessments

The toxicological impact and safety assessment of chemical compounds are crucial for their potential application in human health. Reviews on the occurrence and toxicity of antimicrobial agents like triclosan in the environment shed light on the environmental and health implications of widespread chemical use (Bedoux et al., 2012). Similarly, the investigation into pyrimidine derivatives as pharmacologically active compounds provides a comprehensive overview of their therapeutic potential and safety profile, guiding future research and development efforts (Chiriapkin, 2022).

properties

IUPAC Name

2-chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-14(19-7-8-20-14)10-3-2-4-11(9-10)17-12-5-6-16-13(15)18-12/h2-6,9H,7-8H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUGQNBRLIOEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=CC=C2)NC3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.